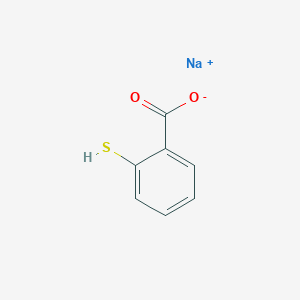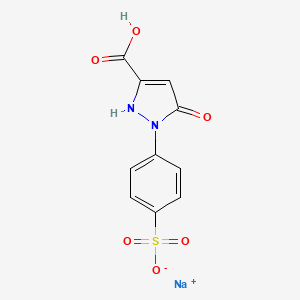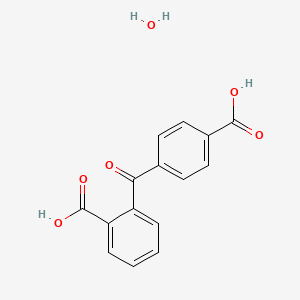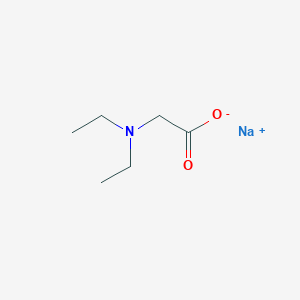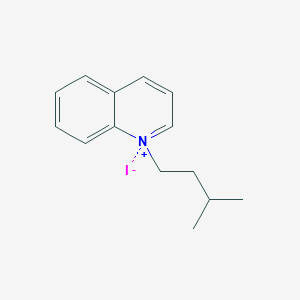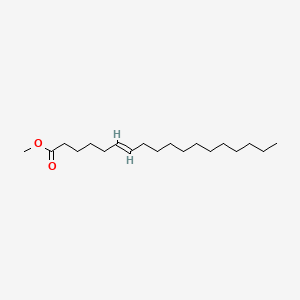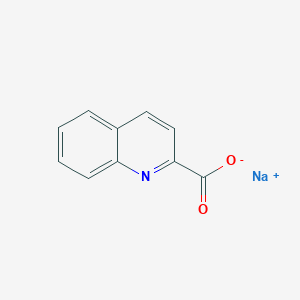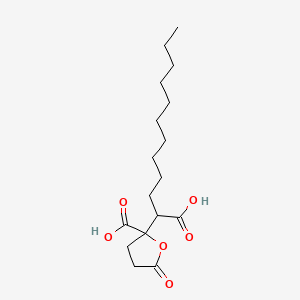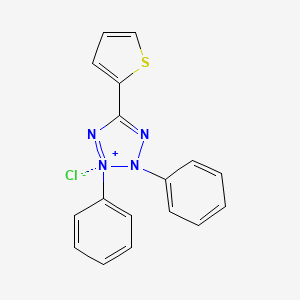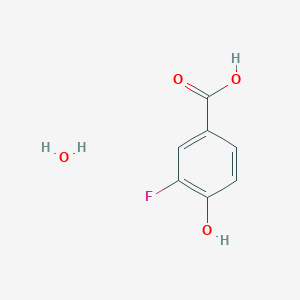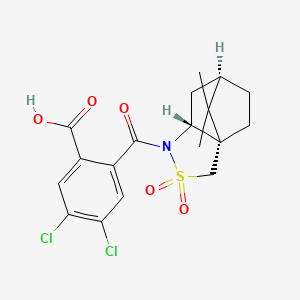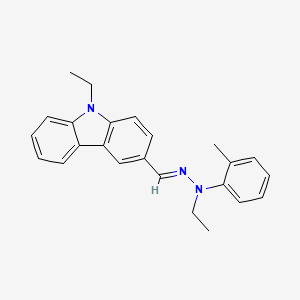
Bis(cinch); dichromic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cinch); dichromic acid is a complex organometallic compound that features chromium in its oxidation states
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline typically involves the reaction of chromium trioxide with quinoline under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization and chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(cinch); dichromic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds.
Substitution: The quinoline moiety can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(III) compounds. Substitution reactions can result in various quinoline derivatives.
Scientific Research Applications
Bis(cinch); dichromic acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline involves its interaction with molecular targets and pathways. The compound can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. It can also inhibit the growth of microorganisms by disrupting their metabolic processes.
Comparison with Similar Compounds
Bis(cinch); dichromic acid is unique compared to other chromium-based compounds due to its specific structure and properties. Similar compounds include:
Chromium trioxide: A simple chromium(VI) compound used in oxidation reactions.
Chromium(III) oxide: A stable chromium(III) compound with various industrial applications.
Quinoline derivatives: Compounds with similar quinoline moieties but different metal centers.
This compound stands out due to its combination of chromium and quinoline, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7N.2Cr.2H2O.5O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXDENVDDHTOH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cr2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide](/img/structure/B8004334.png)
